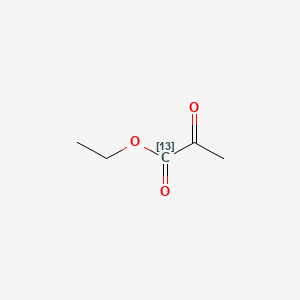

ethyl 2-oxo(113C)propanoate

Übersicht

Beschreibung

ethyl 2-oxo(113C)propanoate is an isotopically labeled derivative of pyruvic acid, where the carbon-13 isotope is incorporated into the molecular structure. This compound is significant in various biochemical and physiological studies due to its role in intermediary metabolism and its ability to permeate biological membranes more efficiently than pyruvic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ethyl 2-oxo(113C)propanoate can be synthesized through several methods. One common approach involves the catalytic oxidation of ethyl lactate. Another method includes the conversion of ethyl lactate to ethyl pyruvate using molybdenum trioxide-based mixed oxides . Additionally, the hydrolysis of imine compounds can yield pyruvic acid, which can then be esterified to produce the ethyl ester .

Industrial Production Methods: Industrial production of pyruvic acid, and by extension its ethyl ester, often involves biotechnological routes using microorganisms that can provide high yield and selectivity. the recovery of pyruvic acid from fermentation broth poses challenges due to its tendency to decompose at high temperatures and polymerize .

Analyse Chemischer Reaktionen

Types of Reactions: ethyl 2-oxo(113C)propanoate undergoes various chemical reactions, including:

Oxidation: Conversion to acetic acid derivatives.

Reduction: Formation of lactate derivatives.

Substitution: Formation of different esters and amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of chromium triacetylacetate as a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reaction with alcohols or amines under acidic or basic conditions.

Major Products:

Oxidation: Acetic acid derivatives.

Reduction: Lactate derivatives.

Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

ethyl 2-oxo(113C)propanoate has numerous applications in scientific research:

Chemistry: Used as a substrate for enzymes and a probe for metabolic pathways.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential in imaging real-time metabolic flux in tumors and assessing tumor response to treatments.

Industry: Utilized in the production of pharmaceuticals and as a feedstock for various chemical syntheses.

Wirkmechanismus

ethyl 2-oxo(113C)propanoate exerts its effects by permeating biological membranes through diffusion, owing to its lipophilic nature. Once inside the cell, it participates in metabolic pathways, influencing redox processes and cellular metabolism. It also inhibits the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Ethyl Pyruvate: Similar in structure but not isotopically labeled.

Methyl Pyruvate: Another ester derivative of pyruvic acid.

Pyruvic Acid-1-13C: Another isotopically labeled form of pyruvic acid.

Uniqueness: ethyl 2-oxo(113C)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies using nuclear magnetic resonance and other spectroscopic techniques. Its ability to permeate biological membranes more efficiently than pyruvic acid makes it particularly valuable in biochemical and physiological research.

Biologische Aktivität

Ethyl 2-oxo(113C)propanoate, a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a keto group adjacent to a propanoate moiety. The synthesis typically involves the reaction of ethyl acetoacetate with various reagents under controlled conditions to yield derivatives that exhibit enhanced biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Escherichia coli and Bacillus subtilis, with some compounds demonstrating significant inhibition at low concentrations.

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| This compound | B. subtilis | 20 | 25 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example, studies indicated that certain derivatives exhibited cytotoxic effects on colorectal cancer cells (HCT-116), with IC50 values ranging from 25 to 30 µg/mL. Morphological assessments showed significant changes in treated cells, indicating apoptosis.

| Compound | Cell Line | IC50 (µg/mL) | Morphological Changes Observed |

|---|---|---|---|

| Derivative A | HCT-116 | 28.85 ± 3.26 | Reduced cell viability |

| Derivative B | HCT-116 | 26.75 ± 3.50 | Nuclear fragmentation |

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of various derivatives of this compound and their subsequent testing against pathogenic microorganisms revealed that certain modifications significantly enhanced their antimicrobial properties. For example, the introduction of halogen substituents improved activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : In a separate investigation, derivatives of this compound were screened for anticancer activity using a panel of cancer cell lines. The results indicated that compounds with specific structural modifications exhibited potent cytotoxicity, prompting further exploration into their mechanisms of action.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, certain compounds have been shown to trigger apoptotic pathways, leading to programmed cell death.

- Disruption of Membrane Integrity : Antimicrobial activity may also arise from the ability of these compounds to disrupt microbial membranes, leading to cell lysis.

Eigenschaften

IUPAC Name |

ethyl 2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858355 | |

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905440-74-6 | |

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.